molecular formula C18H16N2O5S B2740362 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 886918-38-3

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2740362
CAS No.: 886918-38-3
M. Wt: 372.4
InChI Key: LEYOTHRUTBWQQG-UHFFFAOYSA-N
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Description

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a versatile chemical compound that has garnered significant interest in scientific research. The benzofuran core, present in this compound, is a popular scaffold in drug design due to its presence in many biologically active natural products .

Preparation Methods

The synthesis of 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route is highly modular and efficient, allowing for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis . The process involves three main steps:

  • Installation of 8-aminoquinoline.
  • C–H arylation.
  • One-pot, two-step transamidation procedure via intermediate N-acyl-Boc-carbamates .

Chemical Reactions Analysis

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Scientific Research Applications

This compound has shown great potential in several scientific research applications:

    Chemistry: It is used in organic synthesis to create structurally diverse benzofuran derivatives.

    Biology: Benzofuran derivatives, including this compound, exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.

    Medicine: The compound is being explored for its potential as a drug lead compound due to its biological activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant.

These compounds share the benzofuran core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

3-[(3-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-26(23,24)12-7-5-6-11(10-12)18(22)20-15-13-8-3-4-9-14(13)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYOTHRUTBWQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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